molecular formula C6H6BrNO B1281786 5-Bromo-2-methylpyridin-3-ol CAS No. 91420-25-6

5-Bromo-2-methylpyridin-3-ol

Cat. No. B1281786
CAS RN: 91420-25-6
M. Wt: 188.02 g/mol
InChI Key: KTXDLMQWUZXRPA-UHFFFAOYSA-N
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Description

5-Bromo-2-methylpyridin-3-ol is a brominated pyridine derivative, which is a class of compounds that have garnered interest due to their potential applications in medicinal chemistry and as building blocks for complex molecules. The presence of the bromine atom makes these compounds versatile intermediates for further chemical transformations.

Synthesis Analysis

The synthesis of brominated pyridines can be achieved through various methods. For instance, the preparation of 5-brominated 2,2'-bipyridines involves Stille coupling reactions, which are highly efficient and yield products ranging from 70 to 90% . Another approach for synthesizing 5-bromopyridyl-2-magnesium chloride, a related compound, is through an iodo-magnesium exchange reaction, which is a novel method for creating functionalized pyridines . Additionally, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a halogen-rich intermediate, is achieved using halogen dance reactions, which are useful for generating pentasubstituted pyridines with desired functionalities .

Molecular Structure Analysis

The molecular structure of brominated pyridines is characterized by the presence of a pyridine ring with a bromine substituent. The exact position of the bromine atom, as well as other substituents, can significantly influence the reactivity and properties of the molecule. For example, the crystal structure of a Schiff base compound related to 5-bromo-2-methylpyridin-3-ol shows that the benzene and pyridine rings are nearly coplanar, which could affect its reactivity10.

Chemical Reactions Analysis

Brominated pyridines undergo various chemical reactions that are useful in synthetic chemistry. Electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 has been investigated, leading to the formation of 6-aminonicotinic acid, a compound with potential pharmaceutical applications . Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine has also been described, demonstrating the ability to selectively substitute different halogen positions . Furthermore, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves multiple steps, including regioselective substitution and bromination .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-methylpyridin-3-ol and related compounds are influenced by their molecular structure. The presence of halogen atoms imparts certain characteristics such as higher density and potential reactivity towards nucleophilic substitution reactions. The synthesis of 5-bromo-2,2'-bipyridines and their derivatives demonstrates the importance of these compounds in the formation of complex molecular structures, such as ligands for metal complexation . The radiosynthesis of 2-amino-5-[18F]fluoropyridines from bromopyridines indicates the potential use of these compounds in medical imaging . Additionally, the synthesis of ligands based on 5'-substituted-2,2'-bipyridine-6-carboxylic acid shows the versatility of brominated pyridines in creating complex ligands for various applications .

Scientific Research Applications

Synthesis of Novel Pyridine Derivatives

The compound 5-Bromo-2-methylpyridin-3-ol is utilized in the synthesis of novel pyridine derivatives through Suzuki cross-coupling reactions. These derivatives have potential applications as chiral dopants for liquid crystals, and some exhibit notable biological activities, such as anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Reinvestigation of Synthesis Processes

This compound is involved in the synthesis of N-[2-methyl-5(or 3)pyridyl]-o-nitroanilines, leading to a reevaluation of earlier literature and correction of previous synthesis methods (Peterson & Tolman, 1977).

Schiff Base Compound Synthesis

5-Bromo-2-methylpyridin-3-ol is used in the synthesis of Schiff base compounds, which have demonstrated significant antibacterial activities. This underscores its role in developing new antibacterial agents (Wang et al., 2008).

Dynamics in Supramolecular Complexes

The compound plays a role in the study of noncovalent supramolecular complexes, particularly in examining rotational barriers in chiral palladium(II) and platinum(II) complexes. This research is critical for understanding the behavior of these complexes in various chemical processes (Fuss et al., 1999).

Asymmetric Synthesis of Piperazines

In the field of asymmetric synthesis, 5-Bromo-2-methylpyridin-3-ol derivatives are used for synthesizing enantiomerically pure piperidines, a key step in the creation of various pharmaceuticals (Micouin et al., 1994).

Selective Amination Processes

It's instrumental in selective amination processes, showcasing its versatility in organic synthesis and potential for creating various chemical structures (Ji et al., 2003).

Preparation of Metal-complexing Molecular Rods

This compound is used in the efficient synthesis of metal-complexing molecular rods, indicating its importance in the field of material science and nano-technology (Schwab et al., 2002).

Applications in Stem Cell Research

Interestingly, derivatives of 5-Bromo-2-methylpyridin-3-ol have been implicated in stem cell research, particularly in understanding the effects of DNA methylation and differentiation in neural stem cells (Schneider & d’Adda di Fagagna, 2012).

Safety And Hazards

“5-Bromo-2-methylpyridin-3-ol” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

“5-Bromo-2-methylpyridin-3-ol” could potentially be used as a building block for the synthesis of other compounds. For instance, a related compound has been used for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .

properties

IUPAC Name

5-bromo-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-6(9)2-5(7)3-8-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXDLMQWUZXRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00530216
Record name 5-Bromo-2-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methylpyridin-3-ol

CAS RN

91420-25-6
Record name 5-Bromo-2-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-methylpyridin-3-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Liu, J Richardson, T Tran, N Al-Muhtasib… - Journal of medicinal …, 2013 - ACS Publications
… Each enantiomer of Boc-protected 2-azetidinylmethanol or 2-pyrrolidinylmethanol was reacted with 5-bromo-2-methylpyridin-3-ol via standard Mitsunobu coupling conditions to afford …
Number of citations: 18 pubs.acs.org

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